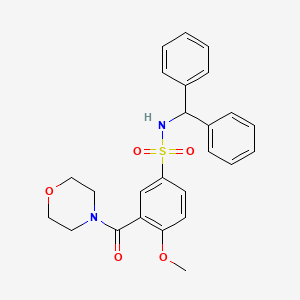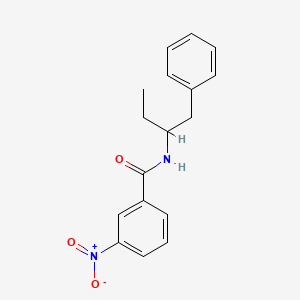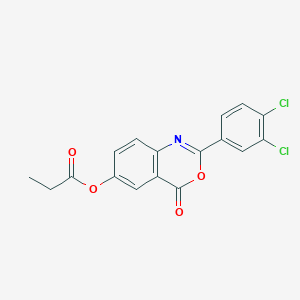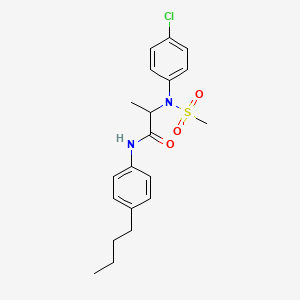
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a tool compound in drug discovery.
作用機序
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide works by inhibiting the activity of specific enzymes, such as proteases and kinases, which are involved in various biological processes. It achieves this by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide are largely dependent on the specific enzyme being targeted. For example, inhibition of a protease may lead to the accumulation of specific proteins or peptides, while inhibition of a kinase may affect cell signaling pathways. In general, N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a relatively low toxicity profile, making it a valuable tool compound in drug discovery.
実験室実験の利点と制限
One of the main advantages of using N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its high potency and specificity for certain enzymes. This allows researchers to investigate the effects of inhibiting specific targets with a high degree of precision. Additionally, its low toxicity profile makes it a relatively safe compound to work with.
However, there are also limitations to using N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, its high potency can sometimes make it difficult to determine the specific effects of inhibiting a particular enzyme, as there may be downstream effects that are not directly related to the target.
将来の方向性
There are many potential future directions for research involving N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of new drugs for cancer and other diseases, using N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide as a tool compound in the drug discovery process. Additionally, there is ongoing research into the mechanism of action of N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its potential uses in other areas of biology, such as neuroscience and immunology. Finally, there is also interest in developing new synthetic methods for N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and related compounds, which could lead to improved properties and increased utility in scientific research.
科学的研究の応用
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a variety of applications in scientific research, especially in drug discovery. It is commonly used as a tool compound to investigate the mechanism of action of various biological targets, including proteases, kinases, and phosphatases. Additionally, it has been used in the development of new drugs for a variety of diseases, including cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
N-benzhydryl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-31-23-13-12-21(18-22(23)25(28)27-14-16-32-17-15-27)33(29,30)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24,26H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAXVIKURYTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4196361.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196401.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)

